![molecular formula C46H82O13 B099087 [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate CAS No. 19544-39-9](/img/structure/B99087.png)
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate, also known as HDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HDPH is a member of the class of compounds known as phospholipids, which are essential components of cell membranes and play important roles in cellular signaling and metabolism. In
Applications De Recherche Scientifique
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the structure and function of cell membranes. [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to be a useful probe for studying the lateral organization of lipids in membranes, as well as the dynamics of membrane-associated proteins. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been used as a model system for studying the interactions between lipids and proteins, which are critical for many biological processes.
Mécanisme D'action
The mechanism of action of [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate is not fully understood, but it is believed to involve the interaction of the hexanoyloxy groups with the hydrophobic regions of cell membranes. This interaction leads to changes in the lateral organization of lipids in the membrane, which can affect the function of membrane-associated proteins.
Effets Biochimiques Et Physiologiques
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain ion channels in cell membranes, which can affect the electrical properties of cells. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to affect the activity of enzymes involved in lipid metabolism, which can have downstream effects on cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate in lab experiments is that it is a relatively simple and straightforward probe to use. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been extensively characterized in terms of its chemical and physical properties, which makes it easier to interpret experimental results. However, one limitation of using [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate is that it can be difficult to interpret the results of experiments due to its complex interactions with cell membranes and membrane-associated proteins.
Orientations Futures
There are a number of future directions for research on [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate. One area of interest is the development of new probes based on the [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate scaffold, which could be used to study different aspects of cell membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate, particularly in the area of lipid metabolism disorders. Finally, there is ongoing research aimed at developing new methods for synthesizing [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate and related compounds, which could lead to improved understanding of their properties and applications.
Méthodes De Synthèse
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate can be synthesized by a multistep process involving the reaction of several chemical precursors. The first step involves the reaction of 3-hexanoyloxy-2-propyl bromide with 3-hydroxy-2-hexanoyloxypropyl bromide to form a di-bromo intermediate. This intermediate is then reacted with 2,2-bis(hexanoyloxymethyl)propane-1,3-diol to form a tri-bromo intermediate. The final step involves the reaction of the tri-bromo intermediate with hexanoic acid to form [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate.
Propriétés
Numéro CAS |
19544-39-9 |
|---|---|
Nom du produit |
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate |
Formule moléculaire |
C46H82O13 |
Poids moléculaire |
843.1 g/mol |
Nom IUPAC |
[3-hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate |
InChI |
InChI=1S/C46H82O13/c1-7-13-19-25-39(47)54-33-45(34-55-40(48)26-20-14-8-2,35-56-41(49)27-21-15-9-3)31-53-32-46(36-57-42(50)28-22-16-10-4,37-58-43(51)29-23-17-11-5)38-59-44(52)30-24-18-12-6/h7-38H2,1-6H3 |
Clé InChI |
HIRFPTUCYGBVBE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



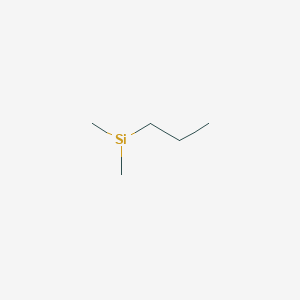
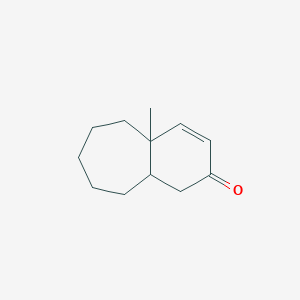
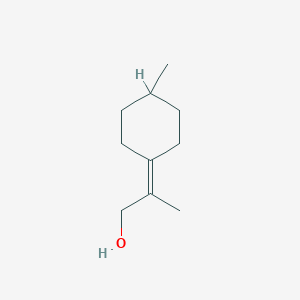

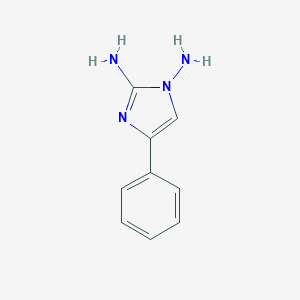
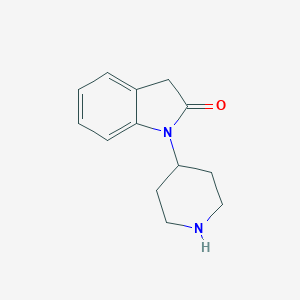
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
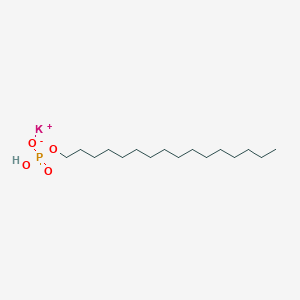
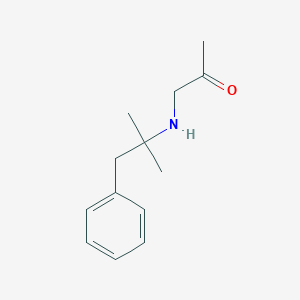
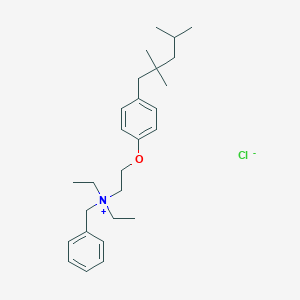
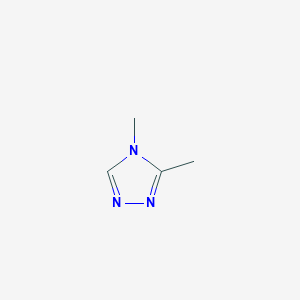
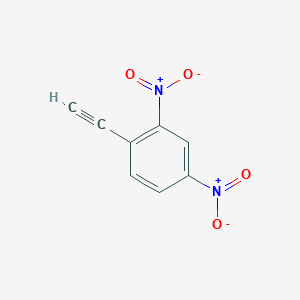
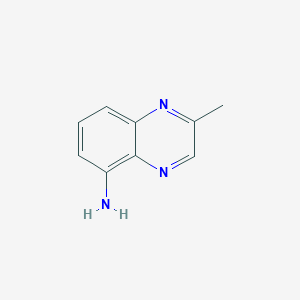
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)